molecular formula C22H26N2O4 B5061994 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide

Cat. No. B5061994
M. Wt: 382.5 g/mol
InChI Key: LDVNKXFBGDKUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been synthesized and studied for its ability to modulate certain biological processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has anti-tumor properties and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide in lab experiments is its ability to modulate certain biological processes. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent. However, one limitation is that it may not be effective in all types of cancer or diseases.

Future Directions

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide. One potential direction is to study its effects on other signaling pathways and enzymes. Another direction is to investigate its potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide involves several steps. The starting material is 3-hydroxy-1-adamantylamine, which is reacted with succinic anhydride to form the succinimide derivative. This intermediate is then reacted with 4-bromo-2-butynoic acid to form the final product.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide has been studied for its potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-18(23-21-9-14-8-15(10-21)12-22(28,11-14)13-21)6-3-7-24-19(26)16-4-1-2-5-17(16)20(24)27/h1-2,4-5,14-15,28H,3,6-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNKXFBGDKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5282348

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